2-(1H-indol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
2-(1H-Indol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core substituted with a 1,2,4-triazole moiety at the 3-position. The ethanone linker connects this bicyclic system to a 1H-indole group, a heteroaromatic scaffold known for its prevalence in bioactive molecules.
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(11-22-8-7-14-3-1-2-4-18(14)22)24-15-5-6-16(24)10-17(9-15)23-13-20-12-21-23/h1-4,7-8,12-13,15-17H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVTUJVSKOIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a hybrid molecule that incorporates both indole and triazole moieties, which are known for their diverse biological activities. This article aims to explore its biological activity by examining various studies that highlight its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Indole moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
- Triazole group : Often associated with antifungal properties and the ability to inhibit key enzymes in various biological pathways.
The molecular formula of this compound is with a molecular weight of approximately 338.41 g/mol.
Antifungal Activity
Recent studies have shown that compounds containing both indole and triazole structures exhibit significant antifungal properties. For instance, a related triazole-indole hybrid demonstrated broad-spectrum activity against Candida species, outperforming traditional antifungals like fluconazole in some cases. The mechanism of action involved the inhibition of ergosterol biosynthesis and phospholipase A2-like activity, which are crucial for fungal cell membrane integrity and virulence .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The presence of the triazole moiety enhances the interaction with various biological targets, potentially leading to increased efficacy in cancer treatment. A study on similar compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Ergosterol Biosynthesis : This is critical for maintaining fungal cell membrane integrity. Compounds that inhibit this pathway can effectively reduce fungal viability .
- Caspase Activation : In cancer cells, certain indole derivatives have been shown to activate apoptotic pathways via caspase enzymes, leading to programmed cell death .
Case Studies
Several studies have investigated the biological activity of indole-triazole hybrids:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with indole and triazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Properties
Indole derivatives are known for their anticancer activities. Preliminary studies have shown that the compound can inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer cell lines. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems have revealed promising results in modulating serotonin receptors, which could be beneficial for conditions such as depression and anxiety .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating such compounds can enhance charge transport efficiency and stability in devices .
Coatings and Polymers
The compound's chemical stability and functional properties make it suitable for use in coatings and polymer formulations. Studies have explored its use as a modifier to improve the mechanical properties and durability of polymer matrices .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole-triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, the anticancer properties of the compound were assessed using MTT assays on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of common chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 3: Organic Electronics Development
A collaborative study between material scientists explored the use of this compound in OLEDs. The findings demonstrated enhanced luminescence and stability when incorporated into device architectures, paving the way for future applications in commercial electronic displays .
Comparison with Similar Compounds
Antifungal Potential
- Triazole-Containing Analogs: highlights 2-phenyl-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol derivatives with potent antifungal activity (e.g., compound 8g exhibits MIC = 0.001 μg/mL against Candida albicans). The target compound’s triazole-indole combination suggests similar mechanisms, possibly via lanosterol 14α-demethylase (CYP51) inhibition .
- Imidazole Derivatives : describes a compound with a 1H-imidazol-1-yl substituent. Imidazoles typically show broader-spectrum activity but higher metabolic liability compared to triazoles .
Receptor Binding and Selectivity
- Tropifexor : A structurally distinct azabicyclo compound () acts as a farnesoid X receptor (FXR) agonist. Its benzothiazole-carboxylic acid group enables high receptor affinity, contrasting with the target compound’s indole-triazole system, which may prioritize enzyme inhibition over nuclear receptor modulation .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what challenges arise during its preparation?
The synthesis typically involves multi-step reactions, starting with the construction of the 8-azabicyclo[3.2.1]octane core, followed by functionalization with triazole and indole moieties. Common steps include:
- Step 1 : Formation of the bicyclic framework via [3+2] cycloaddition or ring-closing metathesis .
- Step 2 : Introduction of the triazole group using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Step 3 : Coupling of the indole group via nucleophilic substitution or palladium-mediated cross-coupling .
Q. Challenges :
- Steric hindrance from the bicyclic system complicates functional group additions .
- Purification often requires HPLC or column chromatography due to byproduct formation .
Q. How can structural characterization of this compound be validated?
Use a combination of spectroscopic and computational methods:
- NMR : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the bicyclic and triazole groups .
- Mass spectrometry : Confirm molecular weight (expected ~364.4 g/mol for related analogs) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the azabicyclo system, critical for biological activity .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Enzyme inhibition : Test against kinases or phosphatases due to triazole’s hydrogen-bonding capacity .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Receptor binding : Screen for affinity to serotonin or dopamine receptors, given the indole moiety’s neuroactivity .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazole-functionalization step?
- Catalyst screening : Compare Cu(I) salts (e.g., CuBr vs. CuSO4/ascorbate) to enhance regioselectivity .
- Solvent effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that deactivate catalysts .
- Temperature control : Conduct reactions at 60–80°C to balance kinetics and thermal degradation .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CuBr, DMF, 70°C | 78 | 95 |
| CuSO4/ascorbate, THF, 60°C | 65 | 88 |
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?
- Dynamic effects : Account for conformational flexibility in the azabicyclo system, which causes signal splitting .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
- Isotopic labeling : Use ¹³C-labeled intermediates to trace coupling positions .
Q. What computational strategies predict binding modes with biological targets?
- Docking : Use AutoDock Vina to model interactions between the triazole group and kinase ATP-binding pockets .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., with GROMACS) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in triazole) for QSAR studies .
Q. How can structural analogs be designed to improve metabolic stability?
- Modifications :
- Replace the indole methyl group with electron-withdrawing substituents (e.g., -CF3) to reduce CYP450 oxidation .
- Introduce polar groups (e.g., -OH, -NH2) to enhance solubility and reduce plasma protein binding .
- In vitro assays : Test analogs in liver microsomes to measure half-life improvements .
Methodological Considerations
Q. What experimental designs ensure reproducibility in biological studies?
Q. How can contradictions in enzyme inhibition data across studies be addressed?
- Assay conditions : Compare buffer pH, ion concentrations, and ATP levels, which affect kinase activity .
- Protein purity : Validate enzyme preparation via SDS-PAGE (>95% purity) to exclude contaminant interference .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
